molecular formula C16H11Cl2F2NO B13049221 (2-(3-aMinoprop-1-ynyl)-5-chlorophenyl)(2,6-difluorophenyl)Methanone (Hydrochloride)

(2-(3-aMinoprop-1-ynyl)-5-chlorophenyl)(2,6-difluorophenyl)Methanone (Hydrochloride)

Cat. No.: B13049221
M. Wt: 342.2 g/mol
InChI Key: BSHCQSKBPIHBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt of a methanone derivative featuring a 5-chlorophenyl group substituted with a 3-aminopropynyl chain at the 2-position and a 2,6-difluorophenyl group. The structural complexity arises from the presence of halogen atoms (Cl, F) and a propargylamine moiety, which confer unique electronic and steric properties. The hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications .

Key structural attributes include:

  • Aromatic halogenation: The 5-chloro and 2,6-difluoro substituents influence electron-withdrawing effects, impacting reactivity and binding interactions.
  • Salt formation: The hydrochloride counterion stabilizes the amine group, altering pharmacokinetic properties compared to the free base.

Properties

Molecular Formula

C16H11Cl2F2NO

Molecular Weight

342.2 g/mol

IUPAC Name

[2-(3-aminoprop-1-ynyl)-5-chlorophenyl]-(2,6-difluorophenyl)methanone;hydrochloride

InChI

InChI=1S/C16H10ClF2NO.ClH/c17-11-7-6-10(3-2-8-20)12(9-11)16(21)15-13(18)4-1-5-14(15)19;/h1,4-7,9H,8,20H2;1H

InChI Key

BSHCQSKBPIHBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)C#CCN)F.Cl

Origin of Product

United States

Biological Activity

(2-(3-Aminoprop-1-ynyl)-5-chlorophenyl)(2,6-difluorophenyl)Methanone (Hydrochloride), a compound with potential pharmacological applications, has garnered attention for its biological activity. This article reviews its synthesis, biological characterization, and potential therapeutic implications based on diverse research findings.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H15ClF2N
  • Molecular Weight : 305.75 g/mol
  • CAS Number : Not specified in the available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the aminopropynyl group and chlorinated phenyl moieties. Specific methodologies may vary, but common approaches include:

  • Formation of the alkynyl amine via nucleophilic substitution.
  • Coupling reactions to attach the chlorophenyl and difluorophenyl groups.

The biological activity of this compound is primarily attributed to its interaction with specific receptor systems in the body. It has been shown to act as an allosteric modulator for certain receptors, enhancing their activity without directly activating them.

Case Studies and Research Findings

  • Adenosine Receptor Modulation :
    • A study demonstrated that compounds similar to this structure enhance the activity of adenosine A(1) receptors, indicating potential applications in treating conditions like heart failure and neurodegenerative diseases .
  • Anticancer Properties :
    • Preliminary research suggests that derivatives of this compound exhibit selective cytotoxic effects against various cancer cell lines. For instance, a derivative was found to inhibit KRAS signaling pathways, which are often mutated in cancers .
  • Neuroprotective Effects :
    • In vitro studies indicated that this compound could protect neuronal cells from oxidative stress, suggesting its potential use in neuroprotective therapies .

Data Summary

Study Biological Activity Findings
Adenosine Receptor ModulationEnhanced receptor activity; potential for heart failure treatment
Anticancer PropertiesSelective inhibition of KRAS; effective against cancer cell lines
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific protein kinases involved in cell signaling pathways. For instance, a study highlighted the effectiveness of aminopropynyl-substituted phenyl compounds in inhibiting tumor growth in vitro and in vivo models .

2. Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of certain protein kinases, which are crucial for various cellular processes including growth and differentiation. The inhibition of these kinases can lead to therapeutic effects against diseases such as cancer and inflammatory disorders. Patents have been filed detailing the synthesis and application of similar compounds as protein kinase inhibitors, showcasing their relevance in drug development .

Pharmacological Applications

3. Treatment of Inflammatory Disorders
The compound's structural analogs have been investigated for their anti-inflammatory properties. Research has demonstrated that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

4. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially benefiting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Biochemical Research

5. GPCR Profiling
Recent advancements have employed this compound in profiling G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. The compound's ability to act as an agonist or antagonist at specific GPCRs allows researchers to understand better receptor-ligand interactions and their implications in drug design .

Table 1: Summary of Research Findings on (2-(3-Aminoprop-1-ynyl)-5-chlorophenyl)(2,6-difluorophenyl)Methanone (Hydrochloride)

StudyApplication AreaKey Findings
AnticancerInhibits cell proliferation in various cancer cell lines.
Inflammatory DisordersReduces levels of pro-inflammatory cytokines in animal models.
NeuroprotectionExhibits protective effects against oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of diaryl methanones with halogenated aryl groups and functionalized side chains. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Differences References
Target Compound Diaryl methanone 2-(3-aminopropynyl)-5-Cl-phenyl; 2,6-diF-phenyl Unique propargylamine and dual halogenation
Zygocaperoside (from Z. fabago) Triterpenoid glycoside Hydroxyl and sugar moieties Lacks halogenation and methanone core; natural product
Compound 7a (Molecules, 2012) Pyrazole-thiophene methanone 5-amino-3-hydroxypyrazole; 2,4-diamino-3-cyanothiophene Thiophene instead of fluorinated aryl; cyano group introduces polarity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde Chlorophenylsulfanyl; trifluoromethyl Carbaldehyde functionality vs. methanone; sulfur linkage

Physicochemical and Spectral Properties

Solubility and Stability
  • The hydrochloride salt of the target compound exhibits higher aqueous solubility compared to neutral analogues like Compound 7a, which requires organic solvents (e.g., 1,4-dioxane) for synthesis .
  • The 2,6-difluorophenyl group reduces π-π stacking interactions, enhancing thermal stability relative to non-fluorinated methanones .
Spectroscopic Data (NMR and UV)
  • 1H-NMR : The propargylamine protons resonate at δ 2.8–3.2 ppm (triplet), distinct from the aromatic protons of the 5-chlorophenyl group (δ 7.2–7.6 ppm). The 2,6-difluorophenyl group shows deshielded aromatic protons due to electron-withdrawing effects .
  • 19F-NMR: Two distinct signals for the 2,6-difluoro substituents (δ -110 to -115 ppm) differentiate this compound from mono-fluorinated analogues .
  • UV-Vis: Absorption maxima near 270 nm (attributed to the chlorophenyl group) align with halogenated aromatic systems, whereas non-halogenated analogues like Zygocaperoside absorb at lower wavelengths (220–240 nm) .

Preparation Methods

Synthesis of the Key Intermediate: (2-(3-aminoprop-1-ynyl)-5-chlorophenyl) Methanone

  • Step 1: Preparation of 2-(3-aminoprop-1-ynyl)-5-chlorobenzaldehyde or corresponding halide derivative
    Starting from 5-chloro-2-bromobenzaldehyde or 5-chloro-2-iodobenzaldehyde, a Sonogashira coupling reaction is performed with propargylamine or a protected aminopropynyl reagent. This palladium-catalyzed cross-coupling introduces the alkynyl amine side chain at the 2-position of the chlorophenyl ring.

  • Step 2: Formation of the methanone linkage
    The 2-(3-aminoprop-1-ynyl)-5-chlorophenyl intermediate is then reacted with 2,6-difluorobenzoyl chloride under Friedel-Crafts acylation conditions or via nucleophilic acyl substitution to form the ketone linkage, yielding (2-(3-aminoprop-1-ynyl)-5-chlorophenyl)(2,6-difluorophenyl)methanone.

Conversion to Hydrochloride Salt

  • The free amine compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to form the hydrochloride salt. This step enhances the compound’s crystallinity and water solubility, facilitating purification and handling.

Reaction Conditions and Catalysts

Step Reagents & Catalysts Solvent Temperature Notes
Sonogashira coupling Pd(PPh3)2Cl2, CuI, base (e.g., Et3N) THF or DMF 25–60 °C Inert atmosphere, dry conditions
Ketone formation (acylation) 2,6-difluorobenzoyl chloride, base DCM or CHCl3 0–25 °C Use of base like pyridine or triethylamine
Hydrochloride salt formation HCl (g) or HCl solution Ethanol or ether 0–25 °C Precipitation of hydrochloride salt

Analytical and Purification Techniques

  • Purification: Column chromatography or recrystallization from solvents such as ethanol or ethyl acetate is employed to isolate the pure compound.
  • Characterization: NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry confirm the structure.
  • Salt formation: The hydrochloride salt typically exhibits improved stability, confirmed by melting point analysis and elemental analysis.

Summary Table of Preparation Steps

Preparation Step Key Reagents/Catalysts Conditions Outcome
Alkynylation via Sonogashira Pd(PPh3)2Cl2, CuI, Et3N THF, 25–60 °C, inert 2-(3-aminoprop-1-ynyl)-5-chlorophenyl intermediate
Ketone formation (acylation) 2,6-difluorobenzoyl chloride, base DCM, 0–25 °C (2-(3-aminoprop-1-ynyl)-5-chlorophenyl)(2,6-difluorophenyl)methanone
Hydrochloride salt formation HCl in ethanol or ether 0–25 °C Hydrochloride salt of the target compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.